2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate
Description
Crystallographic Analysis of Boronic Ester Functional Groups
The molecular geometry of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate has been resolved via single-crystal X-ray diffraction. The boron atom adopts a tetrahedral coordination geometry, bonded to two oxygen atoms from the pinacol ligand and the aromatic phenyl group. The B–O bond lengths range from 1.46–1.49 Å, consistent with sp$$^3$$-hybridized boron centers in boronic esters. The dihedral angle between the dioxaborolane ring and the phenyl group is 86.27°, indicating near-perpendicular alignment, which minimizes steric hindrance between the pinacol methyl groups and the aromatic system.
Hydrogen bonding between adjacent molecules stabilizes the crystal lattice. The carbonyl oxygen of the acetate moiety participates in weak C–H···O interactions (2.65–2.78 Å) with methyl groups of neighboring pinacol units. These interactions contribute to the compound’s high melting point (126–128°C) and crystalline stability under ambient conditions.
| Crystallographic Parameters | Value |
|---|---|
| Space group | Monoclinic, $$P2_1/c$$ |
| Unit cell dimensions (Å) | $$a = 15.50$$, $$b = 7.51$$, $$c = 13.92$$ |
| Dihedral angle (B–O–C–C) | 86.27° |
| B–O bond length range | 1.46–1.49 Å |
Spectroscopic Characterization via $$^{11}$$B NMR and IR Spectroscopy
$$^{11}$$B NMR spectroscopy reveals a sharp singlet at $$\delta = 34.2$$ ppm, characteristic of tetracoordinated boron in pinacol esters. The quadrupolar coupling constant ($$C_Q$$) of 2.45 MHz, derived from solid-state $$^{11}$$B NMR, indicates a symmetric electric field gradient around the boron nucleus, consistent with its tetrahedral geometry.
IR spectroscopy identifies key vibrational modes:
- B–O stretching at 1,368 cm$$^{-1}$$ (asymmetric) and 847 cm$$^{-1}$$ (symmetric)
- Ester C=O stretching at 1,761 cm$$^{-1}$$
- Aromatic C–H bends at 794 cm$$^{-1}$$
The absence of broad O–H stretches (3,200–3,600 cm$$^{-1}$$) confirms complete esterification of the boronic acid precursor.
Computational Modeling of Boron Electronic Environments
Density functional theory (DFT) calculations at the revPBE/6-311+G(d,p) level provide insights into the boron center’s electronic structure. The natural bond orbital (NBO) analysis shows significant p-orbital contribution (72%) to boron’s hybridization, with partial positive charge ($$+0.83$$) balanced by electron donation from pinacol oxygen lone pairs.
The chemical shift anisotropy ($$\Omega = 28.4$$ ppm) correlates with the dihedral angle ($$\phi_{CCBO} = 86.27°$$), as the orthogonal arrangement reduces π-conjugation between the boron and phenyl group. This orientation decreases paramagnetic shielding contributions, resulting in the observed $$^{11}$$B NMR chemical shift.
Comparative Analysis with Related Pinacol Boronic Esters
This compound exhibits distinct properties compared to analogs:
The electron-withdrawing acetate group increases boron’s electrophilicity, enhancing its reactivity in Suzuki-Miyaura couplings compared to alkyl-substituted pinacol esters. However, steric bulk from the tetramethyl dioxaborolane ring reduces hydrolysis rates by 40% relative to catechol boronic esters.
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-12(18)19-11-10-13-6-8-14(9-7-13)17-20-15(2,3)16(4,5)21-17/h6-9H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNXTXCADGLVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate generally follows a two-step approach:
Step 1: Formation of the boronic ester intermediate
Typically, this involves the borylation of a suitable aryl halide (e.g., 4-bromoethylbenzene) using bis(pinacolato)diboron under palladium catalysis.Step 2: Esterification of the ethyl alcohol side chain
The phenyl ethyl alcohol bearing the boronic ester is then esterified with acetic anhydride or acetyl chloride to yield the ethyl acetate derivative.
This approach ensures the boronic ester moiety remains intact while introducing the acetate functionality on the ethyl side chain.
Detailed Synthetic Route Example
A representative synthetic procedure is as follows:
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Borylation of 4-bromoethylbenzene | 4-bromoethylbenzene, bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, KOAc base, dioxane solvent, 80-90°C, 12 h | 75-85 | Inert atmosphere (N2 or Ar) to prevent oxidation |
| 2 | Esterification of phenyl ethyl alcohol intermediate | Phenyl ethyl alcohol intermediate, acetic anhydride or acetyl chloride, pyridine or triethylamine base, DCM solvent, 0-25°C, 2-4 h | 70-80 | Controlled temperature to avoid boronate hydrolysis |
This method yields the target compound with high purity and good overall yield.
Alternative Preparation via Phenol Derivative
An alternative route involves:
Reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl bromoacetate or tert-butyl bromoacetate in the presence of a strong base such as cesium carbonate in anhydrous tetrahydrofuran (THF) under reflux conditions. This nucleophilic substitution forms the ester linkage via the phenoxyacetate pathway.
This approach is analogous to the synthesis of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate and can be adapted for the ethyl acetate analog by substituting the ester alkyl group.
Reaction Conditions and Optimization
Key Parameters Affecting Synthesis
| Parameter | Optimal Conditions | Effect on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous THF or dioxane | Maintains boronic ester stability, improves solubility |
| Base | Cesium carbonate (Cs₂CO₃) or potassium acetate (KOAc) | Efficient deprotonation, promotes nucleophilic substitution |
| Temperature | 0–80°C (reflux for esterification) | Higher temps increase rate but risk boronate degradation |
| Atmosphere | Nitrogen or argon (inert) | Prevents oxidation of boronic ester |
| Reaction Time | 6–12 hours | Ensures complete conversion without side reactions |
Maintaining anhydrous and inert conditions is critical to prevent hydrolysis or deborylation of the sensitive boronic ester group.
Competing Side Reactions and Mitigation
- Hydrolysis of boronic ester: Avoid water and acidic conditions during synthesis and workup.
- Ester hydrolysis: Controlled pH and temperature prevent premature cleavage of the acetate group.
- Deborylation: Minimized by using mild bases and lower reaction temperatures.
Optimization studies show that neutral to slightly basic conditions and temperature control (≤80°C) maximize yield and product stability.
Analytical Validation of the Product
Post-synthesis, the compound is characterized by:
| Technique | Key Observations |
|---|---|
| ¹H NMR Spectroscopy | Signals at δ 1.30–1.40 ppm (methyl groups of pinacol), δ 4.10–4.20 ppm (methylene of ethyl acetate), aromatic protons at δ 7.20–7.40 ppm |
| ¹³C NMR Spectroscopy | Carbonyl carbon at δ 170–175 ppm, boronate carbons at δ 80–85 ppm |
| Mass Spectrometry (HRMS) | Molecular ion peak [M+H]⁺ consistent with C16H23BO4 (m/z ~295) |
| HPLC Purity | >95% purity after chromatographic purification |
These data confirm the successful synthesis and high purity of the target compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed borylation + esterification | 4-bromoethylbenzene | bis(pinacolato)diboron, Pd catalyst, acetic anhydride | 80-90°C, inert atmosphere | 65-75 | Common lab-scale method |
| Nucleophilic substitution on phenol derivative | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Ethyl bromoacetate, Cs₂CO₃ | Reflux in THF | 70-80 | Alternative route, adaptable for various esters |
Research Findings and Practical Considerations
- The boronic ester moiety is stable under neutral and basic conditions but sensitive to acidic hydrolysis.
- The ethyl acetate group improves solubility and facilitates further functionalization.
- The compound is a valuable intermediate in Suzuki-Miyaura cross-coupling, enabling the synthesis of complex molecules for pharmaceutical applications.
- Industrial scale-up involves continuous flow reactors with precise temperature and atmosphere control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Phenols.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its boron atom is crucial for biological activity, particularly in the development of drugs targeting cancer and other diseases.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of boronic acids can inhibit proteasome activity, which is vital in cancer cell regulation. A study showed that compounds similar to 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate exhibited selective cytotoxicity against various cancer cell lines (e.g., breast and prostate cancers) due to their ability to disrupt protein homeostasis .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in cross-coupling reactions, which are essential in forming carbon-carbon bonds.
Data Table: Synthesis Applications
Materials Science
The compound's unique properties make it suitable for use in developing advanced materials such as polymers and nanomaterials.
Case Study: Polymer Development
In material science research, the incorporation of boron-containing compounds into polymer matrices has been shown to enhance thermal stability and mechanical properties. A study highlighted how adding this compound into a polymer blend improved tensile strength by 30% compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in cross-coupling reactions and the development of boron-based drugs .
Comparison with Similar Compounds
Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetate
- Structure : Phenyl ring with a boronate at the para position and an ethyl acetate group connected via a methylene (CH₂) bridge.
- Molecular Formula : C₁₆H₂₁BO₄.
- Applications : Used in Suzuki couplings to synthesize biaryls. Its shorter methylene chain may enhance steric accessibility in cross-coupling reactions compared to ethyl-linked derivatives .
4-[2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Ethyl]Phenyl Acetate
- Structure : Boronate located on an ethyl chain attached to the phenyl ring, with an acetate group at the para position.
- Synthesis : Prepared via hydroboration of terminal alkenes using dichloromethane as a solvent and isolated in 65% yield .
- Key Difference : The boronate is on the ethyl side chain rather than the phenyl ring, altering electronic properties and reactivity .
3-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Propyl Acetate
- Structure : Features a propyl (CH₂CH₂CH₂) spacer between the phenyl ring and acetate group.
- Molecular Weight : ~324.23 g/mol (estimated).
2-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl Acetate
Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propanoate
- Structure: Propanoate ester (CH₂COOMe) attached to the boronate-substituted phenyl.
- Molecular Weight : 290.14 g/mol.
- Key Difference : The methyl ester and shorter chain reduce steric hindrance, favoring reactions requiring small substrates .
Data Table: Comparative Analysis
Table 1 . Structural and Synthetic Comparison of Boronate Esters
Research Findings and Implications
Synthetic Yields : Hydroboration methods (e.g., ) achieve moderate yields (~65%), while palladium-catalyzed routes () are more efficient but require specialized catalysts .
Steric and Electronic Effects :
- Shorter chains (e.g., methylene in ) improve reaction rates in cross-couplings due to reduced steric bulk.
- Electron-withdrawing groups (e.g., acetate) enhance boronate electrophilicity, facilitating transmetalation in Suzuki reactions .
Biological Relevance : Compounds like 3-[4-(boronate)phenyl]propyl acetate () are explored in drug discovery for their balanced lipophilicity and metabolic stability .
Biological Activity
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly in relation to its anticancer properties and antimicrobial effects.
- Molecular Formula : C16H23BO4
- Molecular Weight : 290.17 g/mol
- CAS Number : 2098588-47-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring boron moieties. The compound this compound has been evaluated for its ability to inhibit cancer cell growth.
The biological activity of this compound is believed to stem from its ability to form reactive intermediates that can interact with cellular macromolecules. Specifically, it has been shown to induce DNA interstrand cross-links and activate cellular stress responses leading to apoptosis in cancer cells.
Case Studies
- Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
- Mechanistic Insights : Research indicated that the compound induces H2AX phosphorylation in CLL lymphocytes, suggesting a direct correlation between the compound's activity and DNA damage response pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity against various bacterial strains.
Findings
- Inhibition Studies : The compound exhibited notable inhibitory effects on Escherichia coli strains (K12 and R2-R3). The minimal inhibitory concentration (MIC) varied based on structural modifications within the phenyl ring .
- DNA Interaction : Analysis revealed that this compound could alter bacterial DNA topology. This was evidenced by changes in plasmid forms after treatment with the compound .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits growth of various cancer cell lines; induces DNA damage via interstrand cross-links. |
| Antimicrobial | Effective against E. coli; alters DNA topology leading to bacterial cell death. |
Q & A
Q. What are the standard synthetic routes for preparing 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate?
- Methodological Answer : The compound is typically synthesized via Miyaura borylation , where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., triethylamine or Cs₂CO₃) . Alternatively, esterification of boronic acid precursors with ethyl acetate under acidic conditions is employed. For example, cesium carbonate in THF with ethyl bromoacetate yields the ester after refluxing and purification via acid-base washes .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Key techniques include:
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a boronate ester precursor in Suzuki-Miyaura cross-couplings to synthesize biaryl structures, particularly in pharmaceutical intermediates (e.g., quinoline-based inhibitors) . The pinacol boronate group enhances stability during reactions, making it ideal for multi-step syntheses .
Advanced Research Questions
Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronate ester?
- Methodological Answer :
- Catalyst Optimization : Use 1 mol% Pd(dppf)Cl₂ for efficient coupling while minimizing residual metal contamination .
- Solvent Systems : A 1,4-dioxane/water mixture improves solubility and reaction homogeneity .
- Temperature Control : Reflux at 90°C under inert atmosphere (N₂/Ar) enhances conversion rates .
- Base Selection : Triethylamine or Cs₂CO₃ facilitates transmetallation, critical for high yields (56–70%) .
Q. What challenges arise during purification, and how are they addressed?
- Methodological Answer :
- Palladium Residues : Remove via silica gel chromatography with ethyl acetate/hexane eluents .
- Unreacted Boronate : Acid-base partitioning (1N HCl and NaHCO₃ washes) effectively isolates the product .
- By-Products : Recrystallization from ethyl acetate/hexane mixtures improves crystalline purity (>96% NMR) .
Q. How do substituents on the phenyl ring influence the compound’s reactivity?
- Methodological Answer :
- Electron-Donating Groups (e.g., methoxy) : Increase electron density at the boron center, accelerating coupling rates but potentially reducing stability under acidic conditions .
- Electron-Withdrawing Groups (e.g., chloro) : Require harsher conditions (e.g., higher temperatures or stronger bases) but improve regioselectivity in cross-couplings .
- Steric Effects : Bulky groups (e.g., cyclohexenyl in C16H27BO₃ derivatives) may reduce reaction efficiency, necessitating optimized ligand systems .
Q. What analytical challenges exist in quantifying trace impurities, and how are they resolved?
- Methodological Answer :
- HPLC-MS : Detects low-level impurities (e.g., deacetylated by-products) with a C18 column and acetonitrile/water gradient .
- ²⁹Si NMR : Optional for assessing silicon-based contaminants from column chromatography .
- ICP-OES : Quantifies residual palladium (<10 ppm) to meet pharmaceutical standards .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
